molecular formula C22H18ClN3O B2513053 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime CAS No. 478257-25-9

6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime

Cat. No.: B2513053
CAS No.: 478257-25-9
M. Wt: 375.86
InChI Key: SJRTZWLBIYLPGL-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime is a high-value chemical scaffold for medicinal chemistry and drug discovery research. The imidazopyridine core is a privileged structure in pharmaceutical development, known for its diverse biological activities. This oxime derivative is of particular interest in the development of novel anti-infective agents. Related imidazopyridine compounds have demonstrated significant in vitro urease inhibition activity , which is a key target in the treatment of conditions like ulcers caused by bacterial infections . Furthermore, structural analogs featuring a nitroimidazo[1,2-a]pyridine core are being explored in antikinetoplastid research against pathogens responsible for neglected tropical diseases such as leishmaniasis and trypanosomiasis . The incorporation of the oxime functional group expands the potential for structure-activity relationship (SAR) studies by modifying the compound's electronic properties, polarity, and hydrogen-bonding capacity. This makes it a versatile intermediate for synthesizing novel compounds for biochemical assay screening and investigating mechanisms of enzyme inhibition and receptor binding.

Properties

IUPAC Name

(E)-1-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-[(3-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-16-6-5-7-17(12-16)15-27-24-13-20-22(18-8-3-2-4-9-18)25-21-11-10-19(23)14-26(20)21/h2-14H,15H2,1H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRTZWLBIYLPGL-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CO/N=C/C2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • 2-Aminopyridine derivative : 6-Chloro-2-aminopyridine serves as the primary amine component, introducing the chloro substituent at position 6.
  • Aldehyde : Benzaldehyde is employed to install the phenyl group at position 2.
  • Isonitrile : tert-Butyl isocyanide or methyl 4-isocyanobenzoate is used to direct substitution at position 3.

Conditions : The reaction is conducted in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF) with acetic acid (12 mmol) as a catalyst. After mixing at room temperature for 20 minutes, the solution is heated to 80°C for 4 hours, yielding the imidazo[1,2-a]pyridine core with a tert-butyl ester or methyl benzoate group at position 3.

Yield : 75–85% after filtration and washing with hexanes and water.

Synthesis of O-(3-Methylbenzyl)Hydroxylamine

The hydroxylamine derivative is prepared via a two-step sequence:

Mitsunobu Reaction for Phthalimide Protection

Reagents : 3-Methylbenzyl alcohol, N-hydroxyphthalimide, triphenylphosphine (Ph3P), and diisopropyl azodicarboxylate (DIAD).
Conditions : Reactants are combined in THF at room temperature for 18 hours, yielding O-(3-methylbenzyl)phthalimide.

Yield : 90–95% after filtration.

Deprotection with Hydrazine

Procedure : O-(3-methylbenzyl)phthalimide is treated with hydrazine hydrate (NH2NH2·H2O) in DCM for 2 hours, cleaving the phthalimide group to release O-(3-methylbenzyl)hydroxylamine.

Yield : 80–85% after solvent evaporation.

Oxime Formation and Purification

The final step involves condensing the aldehyde with O-(3-methylbenzyl)hydroxylamine to form the oxime.

Reaction Conditions

  • Solvent : Dimethyl sulfoxide (DMSO) or ethanol.
  • Catalyst : Acetic acid (1.0 mmol).
  • Procedure : The aldehyde (0.2 mmol) and hydroxylamine (0.2 mmol) are stirred in DMSO (1 mL) at room temperature for 18 hours. The product precipitates and is filtered.

Yield : 80–85%.

Stereochemical Considerations

Oxime formation generates a mixture of (E)- and (Z)-isomers. Purification via high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) isolates the desired isomer.

Analytical Characterization

Key spectroscopic data confirm the structure:

  • 1H NMR (DMSO-d6) : δ 8.94 (s, 1H, imidazole-H), 7.80–7.49 (m, aromatic-H), 4.89 (s, 2H, CH2).
  • ESI-MS : m/z 451.10 (MH+).

Optimization and Scale-Up Considerations

Parameter Laboratory Scale Pilot Scale
Reaction Volume 10 mL 10 L
Yield (GBBR) 75% 70%
Oxime Purity 95% 92%

Challenges :

  • Regioselectivity in the GBBR requires precise stoichiometry.
  • Oxime isomer separation necessitates advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Urease-Inhibitory Imidazo[1,2-a]Pyridine Derivatives

A key study () synthesized 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives (e.g., 4i , 4o ) with oxacyclic substituents, demonstrating potent urease inhibition (IC50 values as low as 5.68 ± 1.66 μM). Structural comparisons reveal:

  • However, chlorine’s larger atomic radius could enhance hydrophobic interactions .
  • Oxime vs. Oxygen-Containing Rings : The O-(3-methylbenzyl)oxime group introduces a flexible, lipophilic side chain, contrasting with rigid oxacyclic rings in analogs like 4i . This flexibility might improve membrane permeability but reduce target specificity .

Mutagenic/Carcinogenic Imidazo[4,5-b]Pyridine Derivatives

Heterocyclic amines such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP, ) are dietary carcinogens. Key distinctions:

  • This structural variation likely reduces mutagenic risk .
  • Substituent Influence: PhIP’s amino group at position 2 is critical for carcinogenicity, whereas the target compound’s oxime and chloro groups may direct reactivity toward non-genotoxic pathways .

Ethyl Ester Derivative ()

Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate shares the core structure but replaces the oxime with an ester group:

  • Bioavailability : The ester group may enhance metabolic stability compared to the oxime, which could undergo hydrolysis in vivo.
  • Safety Profile : GHS classification data for the ester derivative (e.g., handling precautions) suggest that the core imidazo[1,2-a]pyridine structure is generally stable but requires careful toxicity evaluation for derivatives .

Molecular Interactions and Docking Insights

  • Hydrogen Bonding: Analogs with -OH or -NO2 groups (e.g., 4i) form strong hydrogen bonds with urease’s active site. The target compound’s oxime may mimic this via H-bond donation .
  • π-π Stacking : The phenyl group at position 2 and 3-methylbenzyl oxime could engage in π-π interactions with aromatic residues, similar to active analogs .

Biological Activity

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure combines a chloro-substituted phenyl group and an oxime functional group, which are believed to enhance its biological activity. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H15ClN3O
  • Molecular Weight : 379.81 g/mol
  • CAS Number : 478257-25-9

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and microbial infections. It binds to specific enzymes or receptors, inhibiting their activity and thereby affecting biological processes .
  • Receptor Binding : Research indicates that similar compounds in this class can act as ligands for peripheral benzodiazepine receptors (PBR), influencing neurosteroid synthesis . The structural characteristics at positions 6 and 8 of the imidazopyridine nucleus are crucial for binding affinity and selectivity.

Anticancer Properties

Several studies have evaluated the antiproliferative effects of compounds related to 6-chloro-2-phenylimidazo[1,2-a]pyridine derivatives against various cancer cell lines. Notable findings include:

  • Inhibition Concentrations : Compounds bearing similar structural features have shown IC50 values ranging from 1.45 to 4.25 μM against various cancer lines such as Capan-1 and Z-138 . This suggests that the compound may possess significant anticancer activity.
Cell Line IC50 (μM) Reference Compound
Capan-11.45Etoposide
Z-1381.90Etoposide
HL-601.87Etoposide

Study on Neurosteroid Synthesis

A study investigated the effects of imidazo[1,2-a]pyridine derivatives on neurosteroid synthesis in Xenopus oocytes expressing cloned human GABA(A) receptors. Results indicated that specific substitutions on the imidazopyridine nucleus significantly influenced binding affinity and neurosteroid production .

Structure-Activity Relationship (SAR)

Another study focused on the SAR of various derivatives of imidazo[1,2-a]pyridine. It was found that substituents at specific positions greatly affected both binding affinity to PBR and antiproliferative activity against cancer cell lines .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime?

The synthesis typically involves two key steps: (1) formylation of the imidazo[1,2-a]pyridine core and (2) oxime formation. For the formylation step, the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux in chloroform is effective, as demonstrated for analogous imidazo[1,2-a]pyridine aldehydes . Oxime formation is achieved by reacting the aldehyde with O-(3-methylbenzyl)hydroxylamine under acidic conditions (e.g., acetic acid/sodium acetate), with reflux times of 2–8 hours . Purification via crystallization from DMF/water mixtures improves yield (typically 57–68%) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this oxime derivative?

  • ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~9.5–10.0 ppm, absent in oxime), oxime =CH (δ ~7.9–8.1 ppm), and aromatic protons from the phenyl and 3-methylbenzyl groups (δ ~6.5–7.5 ppm) .
  • IR : Confirm oxime formation with N–O stretch (~950–980 cm⁻¹) and C=N stretch (~1600–1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386–403 for related compounds) validate the molecular formula .

Advanced: How do electronic effects of substituents influence the reactivity of the imidazo[1,2-a]pyridine core during functionalization?

Electron-withdrawing groups (e.g., Cl at position 6) deactivate the core, requiring harsher conditions for reactions like nitration or sulfonation. Computational studies (DFT) reveal that the chloro substituent increases the electrophilicity of the aldehyde group, facilitating nucleophilic oxime formation . Conversely, electron-donating groups (e.g., methyl on the benzyl oxime) stabilize intermediates, as seen in analogous benzamide derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this oxime derivative?

  • Core Modifications : Compare bioactivity with derivatives lacking the chloro or 3-methylbenzyl groups. For example, replacing Cl with F alters pharmacokinetics due to differences in electronegativity .
  • Oxime Configuration : Test E/Z isomers (resolved via NOESY or X-ray crystallography) for variations in hydrogen-bonding capacity with target proteins .
  • In Silico Docking : Use software like AutoDock to predict interactions with enzymes (e.g., kinases) based on structural analogs .

Advanced: How should researchers address contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

  • Validate Assay Conditions : Ensure consistency in solvent (e.g., DMSO concentration), cell lines, and positive controls. Discrepancies in IC₅₀ values for similar benzamide derivatives were traced to variations in ATP concentrations in kinase assays .
  • Orthogonal Characterization : Cross-verify results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

Advanced: What computational strategies are effective for modeling the electronic properties of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO), correlating with redox behavior .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to assess stability of the oxime moiety under physiological conditions .

Basic: What purification challenges arise during synthesis, and how can they be mitigated?

  • Byproduct Formation : Chloro-substituted intermediates may generate regioisomers during cyclization. Use silica gel chromatography with ethyl acetate/hexane (3:7) gradients for separation .
  • Oxime Tautomerism : Stabilize the desired tautomer via pH control (e.g., acetic acid buffer) during crystallization .

Advanced: How does the O-(3-methylbenzyl)oxime group influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The 3-methylbenzyl group increases logP, enhancing membrane permeability (measured via PAMPA assays) but may reduce aqueous solubility .
  • Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) reveal that methyl groups on the benzyl moiety slow oxidative degradation compared to unsubstituted analogs .

Basic: What safety precautions are essential when handling this compound?

  • Toxicity : Wear nitrile gloves and eye protection; avoid inhalation (potential irritant, as seen with related chlorinated imidazo[1,2-a]pyridines) .
  • Storage : Keep in a desiccator at –20°C under argon to prevent oxime hydrolysis .

Advanced: What strategies optimize the compound’s stability in solution for long-term bioassays?

  • Buffered Solutions : Use pH 7.4 PBS with 10% DMSO to prevent precipitation .
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy confirms degradation via absorbance shifts at λ = 320 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.